Colutehydroquinone

Description

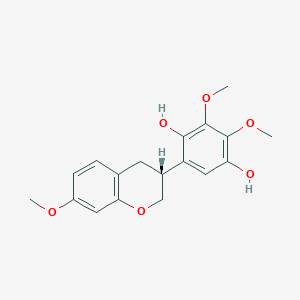

isolated from the root bark of Colutea arborescens; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-5-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]benzene-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-21-12-5-4-10-6-11(9-24-15(10)7-12)13-8-14(19)17(22-2)18(23-3)16(13)20/h4-5,7-8,11,19-20H,6,9H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVWIPPRKMQDAO-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)C3=CC(=C(C(=C3O)OC)OC)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@@H](CO2)C3=CC(=C(C(=C3O)OC)OC)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Colutehydroquinone: A Technical Guide to its Discovery, Origin, and Biological Significance in Colutea arborescens

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of colutehydroquinone, a novel isoflavonoid hydroquinone discovered in the root bark of Colutea arborescens. It details the initial discovery, proposed biosynthetic pathway, and known biological activities. Due to the limited availability of the primary research article, this guide synthesizes currently accessible information and provides a framework for future research into this unique natural product. While specific experimental data from the initial discovery is not publicly available, this guide presents generalized methodologies for the isolation and characterization of isoflavonoids, which would be applicable to this compound.

Introduction

Colutea arborescens, commonly known as bladder senna, is a deciduous shrub belonging to the Fabaceae family.[1] Traditionally, various parts of the plant have been used in folk medicine, although its use is considered unreliable.[2] Phytochemical investigations of C. arborescens have revealed the presence of a variety of secondary metabolites. In 1996, a significant discovery was made with the isolation of two new isoflavonoids from the root bark of this plant: (3R)-colutequinone and its corresponding hydroquinone, (3R)-colutehydroquinone.[3][4] These compounds were identified as 7,3',4'-trimethoxyisoflavan-2',5'-quinone and 2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, respectively.[3] The initial report highlighted their potential as antifungal agents.[3][4]

Discovery and Origin

This compound was first isolated and identified by P.W. Grosvenor and D.O. Gray from the root bark of Colutea arborescens.[3][4] The discovery, published in the journal Phytochemistry, described it as a novel isoflavonoid, alongside its oxidized counterpart, colutequinone.[3] These compounds were found to possess antifungal properties.[3]

Physicochemical Properties

While specific quantitative data for this compound is not available in the reviewed literature, its structure as 2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan provides insight into its likely properties.

| Property | Description | Reference |

| Chemical Formula | C₁₈H₂₀O₇ | Inferred from structure |

| Molar Mass | 348.35 g/mol | Inferred from structure |

| Class | Isoflavanoid, Hydroquinone | [3] |

| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. | General isoflavonoid properties |

| Spectroscopic Data | Characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. | [3] |

Experimental Protocols

Detailed experimental protocols for the original isolation and characterization of this compound from Colutea arborescens are not available in the accessible literature. However, a general methodology for the extraction and isolation of isoflavonoids from plant material is presented below.

General Workflow for Isoflavonoid Isolation

Caption: Generalized workflow for the isolation and purification of isoflavonoids from plant material.

Detailed Methodologies

-

Plant Material Preparation: The root bark of Colutea arborescens is collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol, often using a Soxhlet apparatus or maceration.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavonoids are typically found in the ethyl acetate and n-butanol fractions.

-

Chromatographic Separation: The enriched fractions are further purified using column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents.

-

Final Purification: Fractions containing the target compounds, as identified by thin-layer chromatography (TLC), are pooled and subjected to final purification by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is determined using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Biosynthesis of this compound

The specific biosynthetic pathway of this compound in Colutea arborescens has not been elucidated. However, as an isoflavonoid, its formation is expected to follow the general phenylpropanoid and isoflavonoid biosynthesis pathways prevalent in the Fabaceae family.

Proposed Biosynthetic Pathway

Caption: A proposed biosynthetic pathway for this compound based on general isoflavonoid biosynthesis.

The pathway begins with the amino acid L-phenylalanine, which is converted through the phenylpropanoid pathway to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is followed by isomerization to the flavanone naringenin by chalcone isomerase (CHI). A key step in isoflavonoid biosynthesis is the aryl migration from C2 to C3, catalyzed by isoflavone synthase (IFS), to form an isoflavone such as genistein. Subsequent reductions would lead to an isoflavan scaffold. The specific hydroxylations and methylations to produce the substitution pattern of this compound, particularly the formation of the hydroquinone ring, would involve a series of currently uncharacterized enzymatic steps, likely involving cytochrome P450 monooxygenases and methyltransferases.

Biological Activity

The initial report on this compound described it as having antifungal activity.[3][4] However, specific quantitative data on its minimum inhibitory concentration (MIC) against various fungal strains is not available in the public domain. Hydroquinones, as a class of compounds, are known to exhibit a range of biological activities, including antioxidant and cytotoxic effects. The presence of the hydroquinone moiety in this compound suggests it may participate in redox cycling, which could be a mechanism for its antifungal properties.

Future Perspectives

This compound represents an intriguing natural product with potential for further investigation. Key areas for future research include:

-

Total Synthesis: The chemical synthesis of this compound would provide a source of the pure compound for detailed biological evaluation.

-

Biological Screening: A comprehensive evaluation of its antifungal, antibacterial, antioxidant, and cytotoxic activities is warranted.

-

Biosynthetic Pathway Elucidation: Transcriptomic and metabolomic studies of Colutea arborescens root bark could identify the specific enzymes involved in its biosynthesis.

-

Pharmacological Evaluation: Should significant biological activity be confirmed, further studies into its mechanism of action and potential as a drug lead would be the next logical step.

Conclusion

This compound, a unique isoflavonoid hydroquinone from Colutea arborescens, stands as a promising yet underexplored natural product. Its discovery has opened avenues for research into novel antifungal agents. While a lack of access to the original detailed experimental data currently limits a full quantitative and methodological review, this guide provides a comprehensive summary of the available knowledge and a roadmap for future investigations into this fascinating molecule. Further research is essential to fully unlock the potential of this compound in the fields of natural product chemistry and drug development.

References

- 1. Antifungal Activity Against Plant Pathogens of Metabolites from the Endophytic Fungus Cladosporium cladosporioides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. probiologists.com [probiologists.com]

- 4. Colutequinone and this compound, antifungal isoflavonoids from Colutea arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R)-Colutehydroquinone: A Technical Guide to its Structure, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-colutehydroquinone, a naturally occurring isoflavonoid, has been identified as a potent antifungal agent. This technical guide provides a comprehensive overview of the elucidation of its chemical structure, its characterization through various spectroscopic techniques, and a detailed account of the experimental protocols for its isolation. Furthermore, this document explores the potential biological signaling pathways modulated by this class of compounds, offering insights for future research and drug development endeavors.

Introduction

(3R)-colutehydroquinone is a chiral isoflavan, specifically 2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, first isolated from the root bark of Colutea arborescens[1]. It exists in nature alongside its corresponding quinone, (3R)-colutequinone. The structural elucidation and characterization of these compounds have been pivotal in understanding their biological activity, particularly their antifungal properties[1]. This guide aims to consolidate the available scientific data on (3R)-colutehydroquinone, presenting it in a manner that is accessible and actionable for researchers in natural product chemistry, mycology, and drug discovery.

Structure Elucidation and Characterization

The definitive structure of (3R)-colutehydroquinone was established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

While the primary literature containing the specific quantitative data is not widely available, this section outlines the expected spectroscopic characteristics based on the elucidated structure.

Table 1: Predicted Spectroscopic Data for (3R)-Colutehydroquinone

| Technique | Parameter | Expected Values/Characteristics |

| ¹H-NMR | Chemical Shifts (δ) | Aromatic protons (ring A and B), methoxy group protons, and protons of the chiral isoflavan core. Specific shifts and coupling constants would be critical for confirming stereochemistry. |

| Coupling Constants (J) | Vicinal and geminal coupling constants would define the connectivity and stereochemical relationships of the protons in the heterocyclic ring. | |

| ¹³C-NMR | Chemical Shifts (δ) | Resonances for aromatic carbons, methoxy carbons, and the aliphatic carbons of the isoflavan skeleton. The chemical shifts of C-2, C-3, and C-4 would be particularly informative. |

| Mass Spec. | Molecular Ion Peak [M]⁺ | Expected at m/z corresponding to the molecular formula C₁₈H₂₀O₆. |

| Fragmentation Pattern | Characteristic fragmentation patterns for isoflavonoids, including retro-Diels-Alder fragmentation of the heterocyclic ring, would be anticipated. | |

| IR | Key Absorptions (cm⁻¹) | Strong absorption for hydroxyl (-OH) groups, C-O stretching for ethers and phenols, and characteristic aromatic C-H and C=C stretching vibrations. |

Stereochemistry

The designation "(3R)" indicates the absolute configuration at the chiral center C-3 of the isoflavan core. This stereochemistry is a critical aspect of its biological activity and is typically determined through a combination of NMR techniques (e.g., NOESY) and optical rotation measurements.

Experimental Protocols

The isolation and purification of (3R)-colutehydroquinone from its natural source are crucial steps for its study. The following is a generalized workflow based on standard phytochemical procedures.

Isolation of (3R)-Colutehydroquinone

Methodology:

-

Plant Material Collection and Preparation: The root bark of Colutea arborescens is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to fractionate the components based on their polarity.

-

Chromatographic Purification: The fraction containing the target compound (typically the more polar fractions for a hydroquinone) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents to separate the different components.

-

High-Performance Liquid Chromatography (HPLC): Fractions enriched with (3R)-colutehydroquinone are further purified by preparative HPLC to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods as outlined in Section 2.

Potential Signaling Pathways and Biological Activity

(3R)-colutehydroquinone has been identified as an antifungal agent[1]. While specific studies on its mechanism of action are limited, the broader class of isoflavonoids is known to interact with various cellular signaling pathways. Understanding these pathways can provide a logical framework for investigating the biological effects of (3R)-colutehydroquinone.

Discussion of Potential Pathways:

-

Akt/NF-κB Pathway: Isoflavonoids have been shown to modulate the Akt signaling pathway, which in turn can affect the activity of NF-κB, a key regulator of inflammatory responses and cell survival.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some isoflavonoids are known to influence MAPK signaling.

-

PPAR Pathway: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play important roles in lipid metabolism and inflammation. Isoflavonoids have been reported to interact with and modulate PPAR activity.

The antifungal activity of (3R)-colutehydroquinone may be a result of its interaction with one or more of these, or other, fungal-specific pathways, leading to the disruption of cellular processes essential for fungal growth and survival.

Conclusion and Future Directions

(3R)-colutehydroquinone represents a promising natural product with demonstrated antifungal activity. This guide has summarized the key aspects of its structure, characterization, and potential biological relevance. Future research should focus on:

-

Acquiring and publishing detailed, quantitative spectroscopic data to provide a definitive reference for the scientific community.

-

Elucidating the specific molecular mechanism underlying its antifungal activity.

-

Investigating its effects on a broader range of fungal pathogens.

-

Exploring its potential in synergistic combinations with existing antifungal drugs.

-

Conducting further studies to understand its interaction with the signaling pathways discussed and to identify novel cellular targets.

A deeper understanding of (3R)-colutehydroquinone will be invaluable for the development of new and effective antifungal therapies.

References

Biological activity of isoflavonoids from Colutea species.

An In-Depth Technical Guide on the Biological Activity of Isoflavonoids from Colutea Species

Introduction

The genus Colutea, belonging to the Fabaceae family, comprises approximately 28 species of flowering shrubs.[1] Traditionally, some species have found use in medicine.[2] Phytochemical investigations into this genus have revealed a rich diversity of secondary metabolites, particularly isoflavonoids. These compounds, a subclass of flavonoids, are recognized for their wide range of biological activities and potential health benefits.[3] This technical guide provides a comprehensive overview of the isoflavonoids isolated from various Colutea species, their demonstrated biological activities, the experimental protocols used for their assessment, and potential signaling pathways involved in their mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Isoflavonoids from Colutea Species and Their Biological Activities

Multiple studies have led to the isolation and characterization of a variety of isoflavonoids from Colutea arborescens, Colutea istria, and Colutea armata. Their biological activities, including antifungal, antimicrobial, and antioxidant properties, have been the subject of investigation.

Data Presentation

The following tables summarize the isoflavonoids identified from different Colutea species and the quantitative data available for their biological activities.

Table 1: Isoflavonoids from Colutea arborescens and their Antifungal Activity

| Compound | Chemical Name | Biological Activity | Quantitative Data | Reference |

| Coluteol | 3',5'-dihydroxy-7,2',4'-trimethoxyisoflavan | Antifungal (Saccharomyces cerevisiae) | Tested at 0.5, 1, 5, 25, 50, 100, and 200 µg/mL. Specific IC50 not provided. | |

| Colutequinone B | 7,4',6'-trimethoxyisoflavan-2',5'-quinone | Antifungal (Saccharomyces cerevisiae) | Tested at 0.5, 1, 5, 25, 50, 100, and 200 µg/mL. Specific IC50 not provided. | |

| Isomucronulatol | 7,2'-dihydroxy-3',4'-dimethoxyisoflavan | Antifungal | Data not available | |

| Colutehydroquinone | 2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan | Antifungal | Data not available | |

| Colutequinone A | 7,3',4'-trimethoxyisoflavan-2',5'-quinone | Antifungal | Data not available |

Table 2: Isoflavonoids from Colutea istria and their Biological Activities

| Compound | Chemical Name | Biological Activity | Quantitative Data | Reference |

| (3R)-7-hydroxy-3′, 4′-dimethoxyisoflavan-2′,5′-quinone | Not Applicable | Antimicrobial (MRSA) | IC50: 20 µg/mL | [4] |

| (3R)-7-hydroxy-3′, 4′-dimethoxyisoflavan-2′,5′-quinone | Not Applicable | Antimalarial (Plasmodium falciparum) | Inactive | [4] |

| 6,3′-dihydroxy-7,4′-dimethoxyisoflavone | Not Applicable | Antimicrobial, Antimalarial, Cytotoxic | No significant activity reported | [4] |

Table 3: Isoflavonoids from Colutea armata and their Biological Activities

| Compound | Class | Biological Activity | Quantitative Data | Reference |

| Armatenol A | Isoflavan-4-ol | Antioxidant (DPPH, FRAP, ABTS) | "Significant activity" reported, but specific values are not available in the abstract. | [5][6] |

| Armatenol B | Isoflavan-4-ol | Antioxidant (DPPH, FRAP, ABTS) | "Significant activity" reported, but specific values are not available in the abstract. | [5][6] |

| Colutin | Isoflavan | Antifungal | "Significant antifungal activity" reported, but specific values are not available in the abstract. | [7] |

| Colucins A & B | Flavonoid | Antimicrobial | "Significant antimicrobial activity" reported, but specific values are not available in the abstract. | [8] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the investigation of isoflavonoids from Colutea species.

Extraction and Isolation of Isoflavonoids

The general workflow for the extraction and isolation of isoflavonoids from Colutea species involves solvent extraction followed by chromatographic separation. The following protocol is based on the methodology described for Colutea arborescens.

-

Preparation of Plant Material : 94.5 g of root bark scrapings are treated with liquid nitrogen and ground into a fine powder.

-

Extraction : The powdered material is extracted three times with 500 mL of 90% (v/v) aqueous methanol.

-

Concentration : The pooled methanolic extracts are evaporated in vacuo at 40 °C to a volume of 180 mL.

-

Liquid-Liquid Partitioning : The concentrated aqueous methanol extract is then partitioned three times with 100 mL of diethyl ether.

-

Final Concentration : The ether phase, containing the isoflavonoids, is evaporated to dryness. The resulting residue is redissolved in 40 mL of ethyl acetate.

-

Chromatographic Separation : A 4 mL aliquot of the ethyl acetate solution is subjected to chromatography on silica gel plates. The plates are developed three times using a solvent system of toluene-ethyl acetate-acetic acid (25:3:1).

Antimicrobial Activity Assay (against MRSA)

The antimicrobial activity of the isolated compounds against Methicillin-Resistant Staphylococcus aureus (MRSA) is determined by assessing the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50). A general agar dilution or broth microdilution method is typically employed.[4][9]

-

Preparation of Inoculum : A suspension of the MRSA strain is prepared and adjusted to a specific turbidity, commonly a 0.5 McFarland standard.

-

Preparation of Test Compounds : The isolated isoflavonoids are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

-

Assay Procedure (Agar Dilution) :

-

Serial dilutions of the test compounds are prepared and added to molten agar medium.

-

The agar is poured into Petri dishes and allowed to solidify.

-

The standardized bacterial suspension is then spotted onto the surface of the agar plates.

-

-

Incubation : The plates are incubated under appropriate conditions for the growth of MRSA (typically at 37°C for 18-24 hours).

-

Determination of IC50/MIC : The IC50 is the concentration of the compound that inhibits 50% of the bacterial growth, while the MIC is the lowest concentration that completely inhibits visible growth.

Antioxidant Activity Assays

The antioxidant potential of the isoflavonoids is evaluated using various established methods.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5][6]

-

A solution of DPPH in methanol (typically 0.1 mM) is prepared.

-

The test compound, dissolved in a suitable solvent, is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

-

-

FRAP (Ferric Reducing Antioxidant Power) Assay [5][6]

-

The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O.

-

The test sample is added to the FRAP reagent.

-

The mixture is incubated at 37°C.

-

The absorbance of the resulting blue-colored solution is measured at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as FeSO4 or Trolox.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [5][6]

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

The ABTS•+ solution is diluted with a solvent (e.g., ethanol or methanol) to an absorbance of approximately 0.7 at 734 nm.

-

The test sample is added to the diluted ABTS•+ solution.

-

The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition of absorbance is calculated relative to a control.

-

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Caption: Experimental workflow for the isolation and biological screening of isoflavonoids.

Caption: General signaling pathways modulated by isoflavonoids.

Potential Mechanisms of Action and Signaling Pathways

While specific studies on the signaling pathways modulated by isoflavonoids from Colutea species are limited, the broader class of isoflavonoids is known to interact with several key cellular signaling cascades. These interactions are fundamental to their observed biological effects.

-

Estrogen Receptor (ER) Modulation : Isoflavonoids are structurally similar to estrogens and can bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs).[9] This interaction can lead to either estrogenic or antiestrogenic effects depending on the tissue and receptor subtype prevalence, influencing processes like cell proliferation.[10]

-

PI3K/Akt and MAPK Pathways : Flavonoids have been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and apoptosis.[11] By inhibiting these pathways, isoflavonoids can induce apoptosis in cancer cells.

-

NF-κB Signaling : The NF-κB pathway is a key regulator of inflammation. Some isoflavonoids can inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory cytokines and enzymes, which explains their anti-inflammatory properties.[11]

-

PPAR Signaling : Isoflavones can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a critical role in lipid and glucose metabolism and inflammation.[12][13] Activation of PPARs can contribute to the anti-inflammatory and metabolic benefits of isoflavonoids.

It is plausible that the isoflavonoids isolated from Colutea species exert their biological effects through the modulation of one or more of these pathways. Further research is required to elucidate the specific molecular targets and mechanisms of action for compounds such as coluteol, armatenols, and other isoflavonoids from this genus.

Conclusion

The isoflavonoids from Colutea species represent a promising source of bioactive compounds with potential applications in the development of new therapeutic agents. The demonstrated antifungal, antimicrobial, and antioxidant activities warrant further investigation. Future research should focus on obtaining more comprehensive quantitative data for the identified compounds, elucidating their specific mechanisms of action by investigating their effects on key signaling pathways, and evaluating their efficacy and safety in preclinical models. This will provide a more complete understanding of their therapeutic potential and pave the way for their potential use in pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential Health-modulating Effects of Isoflavones and Metabolites via Activation of PPAR and AhR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of action of the soy isoflavones includes activation of promiscuous nuclear receptors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Colutehydroquinone: A Technical Guide to its Natural Sources, Isolation, and Antifungal Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colutehydroquinone, a naturally occurring isoflavonoid, has demonstrated notable antifungal properties, positioning it as a compound of interest for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known natural sources of this compound, a detailed, inferred experimental protocol for its isolation and purification, and an exploration of its likely antifungal mechanisms of action. While specific quantitative data on isolation yields and purity from its primary natural source remain to be publicly documented, this guide synthesizes available information to support researchers in the fields of natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

The primary documented natural source of this compound is the root bark of Colutea arborescens, a species of flowering plant in the legume family, Fabaceae.[1] This shrub is native to Europe and parts of Asia. Phytochemical analyses have identified this compound, along with the related compound Colutequinone, as key isoflavonoids present in the root bark of this plant.[1]

Isolation of this compound from Colutea arborescens

While a specific, detailed experimental protocol for the isolation of this compound is not extensively published, a general methodology can be inferred from standard phytochemical extraction and purification techniques for isoflavonoids from plant materials. The following protocol is a composite of established methods and should be optimized for specific laboratory conditions.

Experimental Protocol: Isolation and Purification of this compound

Objective: To extract and purify this compound from the root bark of Colutea arborescens.

Materials:

-

Dried root bark of Colutea arborescens

-

Methanol (ACS grade)

-

Dichloromethane (ACS grade)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Freeze dryer

-

Standard laboratory glassware and equipment

Methodology:

-

Extraction:

-

Air-dried and powdered root bark of Colutea arborescens is subjected to exhaustive extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, dichloromethane, and ethyl acetate.

-

The resulting fractions are concentrated to dryness. The isoflavonoids, including this compound, are expected to be concentrated in the dichloromethane and ethyl acetate fractions.

-

-

Column Chromatography:

-

The dichloromethane and ethyl acetate fractions are subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known isoflavonoids.

-

-

Size Exclusion Chromatography:

-

Fractions enriched with this compound from the silica gel column are further purified using size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

-

Preparative HPLC:

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a suitable mobile phase, such as a gradient of methanol and water.

-

The peak corresponding to this compound is collected, and the solvent is removed under vacuum.

-

-

Structure Elucidation:

-

The purity and structure of the isolated this compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

-

Data Presentation

Currently, there is a lack of publicly available quantitative data regarding the specific yield and purity of this compound isolated from Colutea arborescens. Researchers undertaking this isolation are encouraged to meticulously document these parameters to contribute to the body of knowledge.

| Parameter | Expected Range/Value | Notes |

| Yield of Crude Methanolic Extract | Data not available | Highly dependent on the quality and age of the plant material. |

| Yield of Dichloromethane Fraction | Data not available | |

| Yield of Ethyl Acetate Fraction | Data not available | |

| Final Yield of this compound | Data not available | |

| Purity of Isolated this compound | >95% (by HPLC) | Target purity for biological assays. |

Antifungal Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound in fungi have not been definitively elucidated. However, based on the known antifungal activities of other isoflavonoids, a general mechanism of action can be proposed. Isoflavonoids are known to disrupt the integrity of the fungal cell wall and cell membrane, leading to cell death.[2][3]

Proposed Antifungal Signaling Pathway

The following diagram illustrates the likely points of interference of this compound with fungal cell integrity, based on the established mechanisms of related isoflavonoids.

Caption: Proposed antifungal mechanism of this compound targeting fungal cell wall and membrane integrity.

Experimental Workflow for Mechanism of Action Studies

To further elucidate the antifungal mechanism of this compound, a series of experiments can be conducted. The following workflow outlines a logical progression for these investigations.

Caption: Experimental workflow for elucidating the antifungal mechanism of action of this compound.

Conclusion

This compound, an isoflavonoid from the root bark of Colutea arborescens, presents a promising scaffold for the development of new antifungal agents. This guide provides a foundational framework for its isolation and the investigation of its biological activity. Further research is critically needed to establish a standardized, high-yield isolation protocol, to quantify its presence in its natural source, and to precisely define its molecular targets and the signaling pathways it modulates in pathogenic fungi. Such studies will be instrumental in unlocking the full therapeutic potential of this natural compound.

References

Colutehydroquinone and Colutequinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colutehydroquinone and its oxidized counterpart, colutequinone, are isoflavonoids isolated from the root bark of Colutea arborescens. These compounds have garnered interest due to their antifungal properties. This technical guide provides a comprehensive overview of the relationship between this compound and colutequinone, including their chemical structures, their redox relationship, and available data on their biological activity. This document also outlines general experimental protocols for the isolation of similar isoflavonoids and discusses the broader context of isoflavonoid signaling pathways.

Introduction

This compound and colutequinone are two isoflavonoid compounds first identified in the root bark of the plant Colutea arborescens[1]. Structurally, they represent a redox pair, with this compound being the reduced hydroquinone form and colutequinone being the oxidized quinone form. This reversible oxidation-reduction is a key feature of their chemical relationship and is fundamental to the biological activity of many quinone-containing natural products. Isoflavonoids, as a class of compounds, are known to possess a wide range of biological activities, and the presence of a quinone moiety in colutequinone suggests a potential for engaging in various cellular redox processes.

Chemical Structures and Properties

The chemical structures of this compound and colutequinone are presented in Table 1. Colutequinone is identified as 7,3',4'-trimethoxyisoflavan-2',5'-quinone, while this compound is the corresponding 2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan[1].

Table 1: Chemical Properties of this compound and Colutequinone

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan | C₁₈H₂₀O₆ | 332.35 |

| Colutequinone | 7,3',4'-trimethoxyisoflavan-2',5'-quinone | C₁₈H₁₈O₆ | 330.33 |

Relationship between this compound and Colutequinone: A Redox Couple

The fundamental relationship between this compound and colutequinone is that of a hydroquinone-quinone redox couple. This relationship is central to their chemical and biological behavior.

Caption: Reversible oxidation-reduction of this compound to colutequinone.

This redox cycling capability is a hallmark of quinone-containing compounds and is often implicated in their biological activities. The generation of reactive oxygen species (ROS) through redox cycling is a known mechanism of action for some quinones.

Biological Activity: Antifungal Properties

Experimental Protocols

Detailed experimental protocols for the specific isolation and synthesis of this compound and colutequinone are not fully available in the reviewed literature. However, this section provides generalized methodologies based on common practices for isoflavonoid research.

General Protocol for the Isolation of Isoflavonoids from Plant Material

The isolation of isoflavonoids from plant sources like Colutea arborescens typically involves solvent extraction followed by chromatographic separation.

Caption: General workflow for the isolation of isoflavonoids from plant material.

Methodology:

-

Extraction: The dried and powdered root bark of Colutea arborescens is extracted with a polar solvent such as methanol or ethanol at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to separate the isoflavonoid constituents.

-

Purification: Final purification of the isolated compounds is typically achieved using high-performance liquid chromatography (HPLC).

General Approach to the Synthesis of Isoflavonoid Quinones

The chemical synthesis of isoflavonoid quinones can be complex. While a specific protocol for (3R)-colutequinone is not available, general strategies for the synthesis of similar structures often involve the construction of the isoflavan core followed by oxidation to the quinone.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound and colutequinone have not been elucidated. However, isoflavonoids and quinones are known to interact with various cellular signaling cascades.

Caption: Potential signaling interactions of isoflavonoid quinones.

Isoflavonoids have been shown to affect signaling pathways involved in cell proliferation and apoptosis, such as MAP kinase and PI3K/Akt pathways. Quinones, through their ability to undergo redox cycling and generate reactive oxygen species, can induce oxidative stress and modulate redox-sensitive signaling pathways.

Conclusion and Future Directions

This compound and colutequinone represent an interesting pair of antifungal isoflavonoids with a clear redox relationship. While their fundamental chemical structures and biological activity have been identified, there is a significant lack of detailed quantitative data and mechanistic studies. Future research should focus on:

-

Quantitative Antifungal Assays: Determining the IC50 values of both compounds against a panel of clinically relevant fungal pathogens.

-

Mechanism of Action Studies: Investigating the specific cellular targets and signaling pathways affected by these compounds in fungal cells.

-

Total Synthesis: Developing a robust synthetic route to produce these compounds in larger quantities for further biological evaluation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify the key structural features required for antifungal activity.

A deeper understanding of these aspects will be crucial for evaluating the potential of this compound and colutequinone as leads for the development of new antifungal agents.

References

A Technical Guide to the Spectroscopic and Biological Data of Colutehydroquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colutehydroquinone, scientifically known as (3R)-2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, is a naturally occurring isoflavonoid. Isoflavonoids, a class of polyphenolic compounds, are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a summary of the available spectroscopic data, relevant experimental protocols, and insights into the potential biological signaling pathways of this compound.

Spectroscopic Data of this compound

Definitive, published ¹H and ¹³C NMR spectra and mass spectrometry data for this compound are not currently available. The tables below provide predicted chemical shifts for the core structure of this compound, based on established ranges for isoflavonoids and the specific functional groups present in the molecule. These predictions are valuable for the identification and structural elucidation of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | 4.50 - 5.00 | m | |

| H-3 | 3.50 - 4.00 | m | |

| H-4 | 2.80 - 3.20 | m | |

| H-5 | 7.00 - 7.50 | d | |

| H-6 | 6.40 - 6.80 | dd | |

| H-8 | 6.30 - 6.70 | d | |

| H-6' | 6.50 - 6.90 | s | |

| 7-OCH₃ | 3.70 - 3.90 | s | |

| 3'-OCH₃ | 3.70 - 3.90 | s | |

| 4'-OCH₃ | 3.70 - 3.90 | s | |

| 2'-OH | 8.00 - 9.00 | s | Chemical shift can be variable and concentration-dependent. |

| 5'-OH | 8.00 - 9.00 | s | Chemical shift can be variable and concentration-dependent. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 70 - 75 | |

| C-3 | 45 - 50 | |

| C-4 | 110 - 115 | |

| C-4a | 155 - 160 | |

| C-5 | 125 - 130 | |

| C-6 | 100 - 105 | |

| C-7 | 160 - 165 | |

| C-8 | 95 - 100 | |

| C-8a | 150 - 155 | |

| C-1' | 115 - 120 | |

| C-2' | 140 - 145 | |

| C-3' | 145 - 150 | |

| C-4' | 140 - 145 | |

| C-5' | 145 - 150 | |

| C-6' | 110 - 115 | |

| 7-OCH₃ | 55 - 60 | |

| 3'-OCH₃ | 55 - 60 | |

| 4'-OCH₃ | 55 - 60 |

Mass Spectrometry (MS) Data

Specific mass spectrometry data for this compound is not available. However, based on its molecular formula (C₁₈H₂₀O₇), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be the definitive technique for confirming the elemental composition.

-

Molecular Formula: C₁₈H₂₀O₇

-

Monoisotopic Mass: 348.1209 g/mol

In a typical Electrospray Ionization (ESI) mass spectrum, this compound would be expected to be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions. Tandem mass spectrometry (MS/MS) would likely reveal characteristic fragmentation patterns of the isoflavan core, including retro-Diels-Alder (RDA) reactions and losses of small molecules like water and methyl groups.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of isoflavonoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified isoflavonoid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a wider spectral width.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals and elucidate the complete structure.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the isoflavonoid (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Employ a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular weight.

-

Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation patterns. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the elemental composition from the accurate mass measurement obtained from a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Analyze the fragmentation pattern to confirm the isoflavan core structure and the nature and position of substituents.

-

Biological Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, isoflavonoids as a class are known to modulate various signaling pathways. The diagram below illustrates a generalized signaling pathway that can be influenced by isoflavonoids.

Caption: Generalized isoflavonoid signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted spectroscopic data should be confirmed by experimental analysis. The signaling pathway diagram represents a general model for isoflavonoids and may not be entirely representative of the specific actions of this compound.

Colutehydroquinone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colutehydroquinone, an isoflavonoid identified from Colutea arborescens, has demonstrated potential as an antifungal agent. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of this compound. While specific experimental data for this compound is limited in publicly available literature, this document outlines best-practice experimental protocols and data presentation strategies based on established knowledge of analogous compounds, namely hydroquinones and isoflavonoids. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling robust and standardized data generation for formulation development and regulatory submissions.

Introduction

This compound is a (3R)-2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, a compound belonging to the isoflavonoid class.[1] It was first isolated from the root bark of Colutea arborescens and has been noted for its antifungal properties.[1] Isoflavonoids, in general, are a class of phytoestrogens that are known to possess a range of biological activities and are of significant interest in pharmaceutical and nutraceutical research.[2][3] The hydroquinone moiety within the structure of this compound suggests a potential for antioxidant activity but also a susceptibility to oxidation, a critical factor in its stability.

The development of any pharmacologically active compound into a viable drug product is critically dependent on its solubility and stability characteristics. Solubility influences bioavailability and the feasibility of different formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy. This guide provides a framework for systematically evaluating these key parameters for this compound.

Solubility Assessment

A comprehensive understanding of a compound's solubility in various media is crucial for preclinical and formulation development. The following sections detail the experimental protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Materials:

-

This compound (solid form)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

-

Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV or other suitable analytical instrumentation

-

-

Procedure:

-

Add an excess amount of solid this compound to vials containing a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

The solubility data for this compound should be presented in a clear and concise tabular format.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (mM) |

| 0.1 N HCl | 25 | 1.2 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 25 | 4.5 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 25 | 6.8 | [Experimental Value] | [Calculated Value] |

| Phosphate Buffer | 25 | 7.4 | [Experimental Value] | [Calculated Value] |

| Borate Buffer | 25 | 9.0 | [Experimental Value] | [Calculated Value] |

| Water | 25 | ~7.0 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | N/A | >50[4] | >150.44[4] |

| Ethanol | 25 | N/A | [Experimental Value] | [Calculated Value] |

Note: The value for DMSO is based on available data for this compound. Other values are placeholders for experimental determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that can be dissolved from a solid or a concentrated stock solution in an aqueous buffer over a shorter period. It is often more relevant for early drug discovery screening.

-

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Aqueous buffers (e.g., pH 7.4 phosphate-buffered saline).

-

96-well microplates.

-

Plate reader with turbidity or nephelometry detection.

-

Automated liquid handler (recommended).

-

-

Procedure:

-

Dispense the aqueous buffer into the wells of a microplate.

-

Add a small volume of the DMSO stock solution of this compound to the buffer to achieve a range of final concentrations.

-

Mix the solutions and incubate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of the solutions at a specific wavelength.

-

The highest concentration that does not show a significant increase in turbidity compared to the blank is considered the kinetic solubility.

-

Stability Assessment

Stability testing is essential to determine the intrinsic stability of this compound and to identify potential degradation products. Forced degradation studies are a key component of this assessment.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.

-

Hydrolytic Stability:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method.

-

-

Oxidative Stability:

-

Prepare a solution of this compound and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature for a defined period.

-

At specified time points, withdraw samples and analyze by HPLC.

-

-

Thermal Stability (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

-

At specified time points, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5][6][7][8]

-

A dark control sample should be stored under the same conditions but protected from light.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC.

-

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Reagent/Condition | Temperature (°C) | Time | Degradation (%) | Major Degradation Products (Retention Time) |

| Acid Hydrolysis | 0.1 N HCl | 60 | 24h | [Value] | [RTs] |

| Base Hydrolysis | 0.1 N NaOH | 60 | 2h | [Value] | [RTs] |

| Neutral Hydrolysis | Water | 60 | 24h | [Value] | [RTs] |

| Oxidation | 3% H₂O₂ | 25 | 24h | [Value] | [RTs] |

| Thermal (Solid) | N/A | 80 | 7 days | [Value] | [RTs] |

| Photolytic (Solid) | ICH Q1B | 25 | [Exposure] | [Value] | [RTs] |

| Photolytic (Solution) | ICH Q1B | 25 | [Exposure] | [Value] | [RTs] |

Note: Values are placeholders for experimental determination.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for solubility and stability testing of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Stability Studies.

Potential Signaling Pathway

Based on the known mechanism of action of hydroquinone, a related compound, this compound may interfere with melanin synthesis by inhibiting the tyrosinase enzyme.[9][10][11][12]

Caption: Potential Inhibition of Melanogenesis by this compound.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains scarce, the detailed protocols and data presentation formats outlined herein, based on established methodologies for analogous compounds, offer a robust starting point for researchers. The successful execution of these studies will be critical in advancing the development of this compound as a potential therapeutic agent by providing the necessary data for formulation design, shelf-life determination, and regulatory compliance. It is recommended that future work focuses on generating empirical data for this compound to validate and expand upon the foundational knowledge presented in this guide.

References

- 1. Colutequinone and this compound, antifungal isoflavonoids from Colutea arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pharmatutor.org [pharmatutor.org]

- 7. caronscientific.com [caronscientific.com]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. How hydroquinone works to fade dark spots and hyperpigmentation [getheally.com]

The Bioactive Potential of Colutehydroquinone: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colutehydroquinone, a naturally occurring isoflavonoid, has garnered attention within the scientific community for its potential biological activities. First isolated from the root bark of Colutea arborescens, a leguminous shrub, this hydroquinone has demonstrated notable antifungal properties.[1] This technical guide provides a comprehensive review of the existing literature on the bioactivity of this compound, with a focus on its antifungal effects. It aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating the available data, outlining experimental methodologies, and visualizing potential mechanisms of action.

Antifungal Activity of this compound

The primary bioactivity associated with this compound is its ability to inhibit fungal growth. While the body of research is not extensive, the initial findings warrant further investigation into its potential as a lead compound for novel antifungal agents.

Quantitative Data on Antifungal Activity

The available quantitative data on the antifungal activity of this compound and its related compounds isolated from Colutea arborescens are summarized below. The primary fungal species used for testing in the foundational study was Saccharomyces cerevisiae.

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

| This compound | Saccharomyces cerevisiae | Activity reported, specific MIC not stated | Grosvenor & Gray, 1996 |

| Colutequinone B | Saccharomyces cerevisiae | <50 µg/mL | Grosvenor & Gray, 1998 (as cited in Macías-Villamizar et al., 2019) |

| Coluteol | Saccharomyces cerevisiae | <100 µg/mL | Grosvenor & Gray, 1998 (as cited in Macías-Villamizar et al., 2019) |

Experimental Protocols

A detailed understanding of the methodologies employed in assessing the bioactivity of this compound is crucial for the replication and advancement of research. The following outlines the likely experimental protocol for the antifungal assays based on standard practices and the limited information available.

Antifungal Susceptibility Testing: Broth Microdilution Method (Probable)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology Steps:

-

Preparation of Fungal Inoculum: A standardized suspension of the test fungus (e.g., Saccharomyces cerevisiae) is prepared in a suitable broth medium (e.g., RPMI 1640). The concentration of the fungal cells is adjusted to a specific density.

-

Serial Dilution of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium within a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the different concentrations of this compound.

-

Incubation: The plate is incubated under conditions optimal for fungal growth (e.g., specific temperature and duration).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus. This can be assessed visually or by measuring the absorbance using a microplate reader.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying the antifungal activity of this compound has not been elucidated in the available literature. However, based on the known activities of other isoflavonoids and hydroquinones, a plausible hypothesis can be formulated. These compounds are known to interfere with cellular processes such as membrane integrity, enzyme function, and redox balance.

Hypothesized Antifungal Mechanism of this compound

Caption: Hypothesized mechanisms of antifungal action for this compound.

Discussion of Potential Mechanisms:

-

Membrane Disruption: Like other phenolic compounds, this compound may intercalate into the fungal cell membrane, disrupting its structure and function. This could lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

-

Inhibition of Respiratory Chain: Hydroquinones can interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components and trigger apoptosis.

-

Enzyme Inhibition: Isoflavonoids are known to inhibit various enzymes essential for fungal survival. This compound could potentially target key enzymes involved in cell wall synthesis, nucleic acid replication, or other vital metabolic pathways.

Future Directions and Conclusion

The current body of literature, while limited, suggests that this compound is a promising natural product with antifungal activity. To fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

-

Determining the specific MIC values of this compound against a broader range of clinically relevant fungal pathogens.

-

Elucidating the precise mechanism of action through detailed molecular studies, including identifying its cellular targets.

-

Investigating the structure-activity relationship of this compound and its derivatives to optimize its antifungal potency and pharmacological properties.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models of fungal infections.

References

An In-depth Technical Guide on the Antifungal Mechanism of Action of Colutehydroquinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colutehydroquinone, an isoflavonoid isolated from Colutea arborescens, has demonstrated notable antifungal properties.[1] While direct and extensive research on the specific molecular mechanisms of this compound is limited, this technical guide synthesizes the current understanding by examining the well-documented antifungal activities of its core chemical classes: isoflavonoids and hydroquinones. The proposed mechanisms of action are multifaceted, primarily targeting the disruption of fungal cell integrity and key cellular processes. This document provides a comprehensive overview of the likely antifungal pathways, quantitative data from related compounds, detailed experimental protocols for mechanism elucidation, and visual representations of the involved signaling cascades and workflows.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and development of novel therapeutic agents. Natural products remain a promising reservoir for such compounds. This compound, a (3R)-2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, belongs to the isoflavonoid family, a class of polyphenolic compounds known for their broad biological activities, including antimicrobial effects.[1][2] This guide consolidates the available scientific evidence to build a robust hypothesis for the antifungal action of this compound, providing a foundational resource for further research and drug development.

Proposed Antifungal Mechanisms of Action

The antifungal activity of this compound is likely attributable to a combination of mechanisms characteristic of isoflavonoids and hydroquinones. These include disruption of the cell envelope, inhibition of virulence factors, and interference with cellular metabolism.

Disruption of Fungal Cell Wall and Membrane Integrity

A primary mechanism for many antifungal compounds is the compromise of the fungal cell's physical barriers.

-

Cell Wall Damage: Isoflavonoids have been shown to interfere with the synthesis of essential cell wall components like β-glucans and chitin.[3] This disruption leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis. Hydroquinones can also contribute to cell wall destruction.[4][5]

-

Cell Membrane Permeabilization: Both isoflavonoids and hydroquinones can intercalate into the fungal cell membrane, altering its fluidity and integrity. This leads to increased permeability, leakage of intracellular contents such as ions and small molecules, and ultimately, cell death.[1][4][5]

Inhibition of Virulence Factors

This compound likely mitigates fungal pathogenicity by inhibiting key virulence factors.

-

Inhibition of Hyphal Formation: The morphological transition from yeast to hyphae is critical for tissue invasion by pathogenic fungi like Candida albicans. Hydroquinones have been demonstrated to repress hyphae-related genes, thereby inhibiting this crucial step in pathogenesis.[6]

-

Biofilm Formation Inhibition: Fungal biofilms are structured communities of cells encased in an extracellular matrix, which confers significant resistance to antifungal agents. Certain hydroquinones, such as Tetrachlorohydroquinone (TCHQ), have been shown to effectively inhibit biofilm formation in C. albicans at sub-inhibitory concentrations.[6]

Interference with Cellular Processes

-

Enzyme Inhibition: Flavonoids are known to inhibit various fungal enzymes. For instance, some flavonoids can inhibit fatty acid synthase, which is essential for membrane biosynthesis.[3]

-

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another potential mechanism. This can lead to damage of mitochondria and other cellular components.[1]

-

Disruption of Signaling Pathways: The antifungal effect of some compounds is achieved through the hyperactivation of certain fungal signal transduction pathways, leading to cellular dysfunction.[5] For example, some hydroquinones have been found to suppress the expression of genes related to quorum sensing.[7]

Quantitative Data: Antifungal Activity of Related Compounds

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Isoflavonoids against Fungal Pathogens

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Glabridin | Candida albicans | 16 - 64 | [3] |

| Candida tropicalis | 16 - 64 | [3] | |

| Cryptococcus neoformans | 16 - 64 | [3] | |

| Candida glabrata | 16 - 64 | [3] | |

| Genistein | Trichophyton rubrum | 1000 | [3] |

| Quercetin | Trichophyton rubrum | 125 | [3] |

Table 2: Inhibitory Concentrations of Representative Hydroquinones against Fungal Pathogens

| Compound | Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| Tetrachlorohydroquinone (TCHQ) | Candida albicans | 50 | - | [6] |

| 2,5-bis(1,1,3,3-tetramethylbutyl) hydroquinone (TBHQ) | Staphylococcus aureus | 5 | - | [7] |

Note: Data for S. aureus is included to show the antimicrobial potential of hydroquinones, though it is a bacterium.

Experimental Protocols for Mechanism of Action Studies

The following are detailed methodologies for key experiments to elucidate the antifungal mechanism of this compound, based on established protocols for similar compounds.

Antifungal Susceptibility Testing

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound.

-

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Prepare a fungal inoculum suspension standardized to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

-

Add the fungal suspension to each well.

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

-

Cell Wall Integrity Assay

-

Objective: To assess if this compound targets the fungal cell wall.

-

Method: Sorbitol protection assay.

-

Perform the MIC assay as described in 5.1 in two sets of 96-well plates.

-

In one set of plates, supplement the RPMI-1640 medium with an osmotic stabilizer, such as 0.8 M sorbitol.

-

Compare the MIC values obtained in the presence and absence of sorbitol.

-

A significant increase in the MIC in the presence of sorbitol suggests that the compound targets the cell wall.

-

Membrane Permeability Assay

-

Objective: To determine if this compound disrupts the fungal cell membrane.

-

Method: Propidium iodide (PI) uptake assay.

-

Treat fungal cells with this compound at various concentrations (e.g., MIC, 2x MIC).

-

Incubate for a defined period.

-

Add propidium iodide, a fluorescent dye that only enters cells with compromised membranes.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.

-

An increase in fluorescence indicates membrane damage.

-

Biofilm Inhibition Assay

-

Objective: To evaluate the effect of this compound on biofilm formation.

-

Method: Crystal violet staining.

-

Grow fungal cells in 96-well plates in a medium that promotes biofilm formation.

-

Add sub-inhibitory concentrations of this compound.

-

Incubate for 24-48 hours to allow biofilm formation.

-

Wash the wells to remove planktonic cells.

-

Stain the adherent biofilms with crystal violet.

-

Solubilize the stain and measure the absorbance to quantify biofilm mass.

-

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Antifungal Action

Caption: Proposed multifaceted antifungal mechanism of this compound.

Experimental Workflow for Mechanism of Action Elucidation

Caption: A logical workflow for investigating the antifungal mechanism.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antifungal agents. Based on the activities of related isoflavonoids and hydroquinones, its mechanism of action is likely multifactorial, involving the disruption of the fungal cell envelope and the inhibition of key virulence factors. The data and protocols presented in this guide offer a solid foundation for future research.

To fully realize the therapeutic potential of this compound, further studies are imperative. These should include:

-

The definitive determination of its MIC and MFC (Minimum Fungicidal Concentration) values against a broad panel of clinically relevant fungi.

-

Detailed investigations into its specific molecular targets using 'omics' approaches (genomics, proteomics, metabolomics).

-

In vivo efficacy and toxicity studies in animal models of fungal infections.

By systematically addressing these research gaps, the scientific community can thoroughly evaluate this compound as a viable candidate for the next generation of antifungal drugs.

References

- 1. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Mechanism of Hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroquinones Including Tetrachlorohydroquinone Inhibit Candida albicans Biofilm Formation by Repressing Hyphae-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroquinones Inhibit Biofilm Formation and Virulence Factor Production in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Colutehydroquinone: A Technical Whitepaper on its Role as a Secondary Metabolite

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Core Aspects of Colutehydroquinone

This document provides a comprehensive overview of this compound, an isoflavonoid secondary metabolite. It covers its origins, proposed biosynthetic pathway, known biological activities, and generalized experimental protocols for its isolation, characterization, and bioactivity assessment.

Executive Summary